6-Amino Substituent Confers Submicromolar–Nanomolar Cytotoxicity Not Achieved by 6-Methyl or 7-Methyl Analogs
In a head-to-head comparison of 2-arylquinazolinones, the 6-amino-substituted derivatives displayed potent cytotoxicity at submicromolar to nanomolar concentrations against human colorectal adenocarcinoma (HCT-15), ductal breast epithelial tumor (T47D), and cervical cancer (HeLa) cell lines, whereas the 6-methyl and 7-methyl substituted quinazolinones were significantly less active [1]. This establishes the 6-amino group as a potency-driving pharmacophoric element within the quinazolinone class.
| Evidence Dimension | Cytotoxicity (cell viability) against HCT-15, T47D, HeLa cells |
|---|---|
| Target Compound Data | Submicromolar to nanomolar range (specific IC50 values not disclosed for the exact target compound; data derived from 6-aminoquinazolinone structural subclass) |
| Comparator Or Baseline | 6-methylquinazolinones and 7-methylquinazolinones — markedly reduced cytotoxicity in the same cell lines |
| Quantified Difference | Qualitative rank order: 6-amino >> 6-methyl and 7-methyl; 6-amino series uniquely achieved nanomolar potency |
| Conditions | In vitro MTT or SRB cytotoxicity assay; human cancer cell lines HCT-15 (colorectal), T47D (breast), HeLa (cervical) |
Why This Matters
For procurement decisions, this evidence demonstrates that compounds lacking the 6-amino substitution will fail to recapitulate the potent cytotoxic phenotype, making the target compound's 6-amino group a non-negotiable structural requirement for anticancer screening programs.
- [1] Substituted 2-arylquinazolinones: Design, synthesis, and evaluation of cytotoxicity and inhibition of topoisomerases. Infona.pl. (2015). View Source
